![molecular formula C15H18N4O5S B2503144 2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034590-84-4](/img/structure/B2503144.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide" is a chemical entity that appears to be related to a class of compounds with potential antioxidant and anti-inflammatory properties. Although the exact compound is not described in the provided papers, similar compounds with acetamide groups and thiadiazole moieties have been synthesized and studied for their biological activities.
Synthesis Analysis
The synthesis of related compounds involves the acylation reaction of various amines with acetyl chloride derivatives in a dioxane medium, as seen in the synthesis of 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides . Additionally, the reaction of chloroacetamido-thiadiazole with piperidine has been used to synthesize compounds like N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds often includes a thiadiazole ring, which is known for its biological activity. For instance, the structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide features a twisted plane between the acetamide and thiadiazole units, with a hypervalent S⋯O interaction indicating a certain degree of molecular stability .
Chemical Reactions Analysis
The chemical reactions involving these compounds typically include interactions that lead to the formation of hydrogen bonds and other non-covalent interactions. For example, in the crystal structure of a related compound, molecules form centrosymmetric dimers via N—H⋯N hydrogen bonds, which are further connected into layers by C—H⋯O interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The antioxidant activity of related compounds has been evaluated in vitro, with some showing significant radical scavenging abilities . For instance, a compound with a 1,3,4-thiadiazole moiety exhibited a radical scavenging ability of 88.9%, which is comparable to that of ascorbic acid . The anti-inflammatory properties of these compounds have also been noted, with several derivatives showing excellent activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Insecticidal Assessment
The versatility of thiadiazole derivatives as precursors for synthesizing various heterocycles has been highlighted, with compounds exhibiting significant insecticidal properties against the cotton leafworm, Spodoptera littoralis. This exploration into heterocyclic chemistry emphasizes the potential agricultural applications of such compounds in pest control strategies (Fadda et al., 2017).
Anticancer and Kinase Inhibitory Activities
Research into thiazolyl N-benzyl-substituted acetamide derivatives has uncovered their potential as Src kinase inhibitors with promising anticancer activities. This work demonstrates the therapeutic potential of these compounds in treating various cancers, highlighting the critical role of structure-activity relationships in the development of new cancer treatments (Fallah-Tafti et al., 2011).
Antioxidant Properties
The synthesis of 5-arylazo-2-chloroacetamido thiazole derivatives and their evaluation as antioxidant agents present a novel approach to combating oxidative stress-related diseases. These compounds' efficacy in antioxidant activity, supported by molecular docking studies, suggests their potential as therapeutic agents in managing oxidative stress (Hossan et al., 2020).
Antitumor Evaluation
Further studies on the synthesis and biological evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles have shown significant antitumor and antioxidant activities. These findings contribute to the ongoing search for new therapeutic agents capable of inhibiting tumor growth and providing antioxidant benefits (Hamama et al., 2013).
Anticholinesterase Activity
Novel acetazolamide condensed 1,4-dihydropyridines have been explored for their anticholinesterase activity, demonstrating potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's. This research underscores the importance of chemical modifications to enhance biological activity and therapeutic efficacy (Babu et al., 2019).
Glutaminase Inhibition for Cancer Therapy
The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlight a novel approach to cancer therapy. By inhibiting glutaminase, these compounds attenuate the growth of cancer cells, offering a promising avenue for developing new anticancer therapies (Shukla et al., 2012).
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-9-6-11-12(18(3)25(23,24)17(11)2)7-10(9)16-13(20)8-19-14(21)4-5-15(19)22/h6-7H,4-5,8H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBUQPATGBHBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CN3C(=O)CCC3=O)N(S(=O)(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2503064.png)
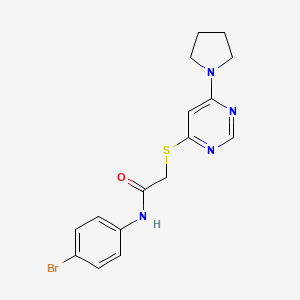
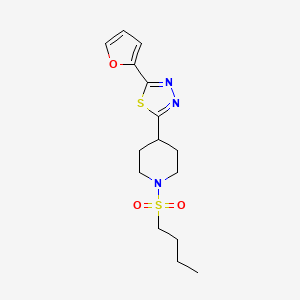
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2503070.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)
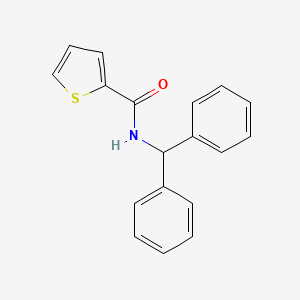
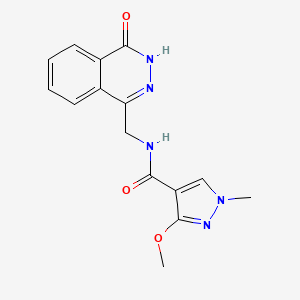
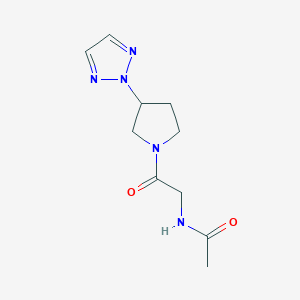
![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)
![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)
![ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B2503081.png)

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)